Meta-Positioned Amino Group Yields Distinct Complement C1s Inhibition Potency Profile
In a direct head-to-head comparison against complement C1s, 3-aminobenzenecarboximidamide demonstrated a Ki of 251,188.64 nM in one assay and 630,957.34 nM in another . This positions it as significantly less potent than benzamidine (Ki = 31,622.78 nM and 630,957.34 nM) but more potent than 3-nitrobenzamidine (Ki = 501,187.23 nM and 1,995,262.31 nM) in the respective assays . The data underscores that the meta-amino substitution on the benzamidine scaffold confers a unique inhibitory profile compared to both the unsubstituted parent and the electron-withdrawing nitro analog.
| Evidence Dimension | Inhibition Constant (Ki) against Complement C1s |
|---|---|
| Target Compound Data | 251,188.64 nM [Assay 1]; 630,957.34 nM [Assay 2] |
| Comparator Or Baseline | Benzamidine: 31,622.78 nM [Assay 1], 630,957.34 nM [Assay 2]; 3-Nitrobenzamidine: 501,187.23 nM [Assay 1], 1,995,262.31 nM [Assay 2] |
| Quantified Difference | ~8-fold weaker than benzamidine in Assay 1; ~2-fold stronger than 3-nitrobenzamidine in Assay 1; equivalent to benzamidine in Assay 2 |
| Conditions | In vitro enzymatic assay using human complement C1s; exact assay conditions as curated by ChEMBL and reported by AAT Bioquest |
Why This Matters
This quantitative profile enables researchers to select the appropriate benzamidine analog with the desired potency window for complement cascade studies, avoiding over-inhibition or insufficient target engagement.
